molecular formula C14H13NO B181901 N-Acenaphthen-5-ylacetamide CAS No. 4657-94-7

N-Acenaphthen-5-ylacetamide

Cat. No. B181901
CAS RN: 4657-94-7
M. Wt: 211.26 g/mol
InChI Key: RXRZTIATQMVXOK-UHFFFAOYSA-N
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Description

N-Acenaphthen-5-ylacetamide, also known as NA5A, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-Acenaphthen-5-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. In anti-inflammatory and anticancer studies, N-Acenaphthen-5-ylacetamide has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory and cancer-promoting molecules. In plant growth regulation studies, N-Acenaphthen-5-ylacetamide has been shown to affect the biosynthesis of plant hormones, leading to changes in growth and development.

Biochemical And Physiological Effects

N-Acenaphthen-5-ylacetamide has been shown to have a range of biochemical and physiological effects, depending on the application. In anti-inflammatory and anticancer studies, N-Acenaphthen-5-ylacetamide has been shown to reduce inflammation and inhibit the growth of cancer cells. In plant growth regulation studies, N-Acenaphthen-5-ylacetamide has been shown to affect the growth and development of plants, leading to changes in morphology and physiology. In environmental science studies, N-Acenaphthen-5-ylacetamide has been shown to remove heavy metals from contaminated soil and water.

Advantages And Limitations For Lab Experiments

One advantage of using N-Acenaphthen-5-ylacetamide in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its low solubility in water, which can make it difficult to use in certain applications. Additionally, the mechanism of action of N-Acenaphthen-5-ylacetamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-Acenaphthen-5-ylacetamide. In medicine, further studies are needed to fully understand the mechanism of action of N-Acenaphthen-5-ylacetamide and its potential as an anti-inflammatory and anticancer agent. In agriculture, more research is needed to determine the optimal concentrations and application methods for N-Acenaphthen-5-ylacetamide as a plant growth regulator and pesticide. In environmental science, further studies are needed to explore the potential of N-Acenaphthen-5-ylacetamide for removing heavy metals from contaminated soil and water.
In conclusion, N-Acenaphthen-5-ylacetamide is a chemical compound with potential applications in various fields, including medicine, agriculture, and environmental science. While its mechanism of action is not fully understood, it has shown promising results in anti-inflammatory and anticancer studies, as well as in plant growth regulation and environmental remediation. Further research is needed to fully explore its potential and optimize its use in various applications.

Scientific Research Applications

N-Acenaphthen-5-ylacetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-Acenaphthen-5-ylacetamide has shown promising results as an anti-inflammatory agent, and it has also been studied for its potential as an anticancer agent. In agriculture, N-Acenaphthen-5-ylacetamide has been tested as a plant growth regulator and a pesticide. In environmental science, N-Acenaphthen-5-ylacetamide has been studied for its potential to remove heavy metals from contaminated soil and water.

properties

CAS RN

4657-94-7

Product Name

N-Acenaphthen-5-ylacetamide

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)acetamide

InChI

InChI=1S/C14H13NO/c1-9(16)15-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3,(H,15,16)

InChI Key

RXRZTIATQMVXOK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3

Other CAS RN

4657-94-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 ml of glacial acetic acid was added to 6.77 g (0.04 mol) of 5-aminoacenaphthene and the mixture was stirred at 60° C. to dissolve, and 8.16 g (0.08 mol) acetic anhydride was dropwise added thereto for 15 minutes. After finishing the dropwise addition, the mixture was stirred at the same temperature for 2 hours. The reaction was determined to be finished when disappearance of 5-aminoacenaphthene was identified. The reaction product was poured into 500 ml of ice water to precipitate a crystal, which was then filtrated, washed with water and dried. As this result, 8.15 g (yield: 96.4%, melting point: 180.0°-186.0° C.) of 5-(N-acetylamino)acenaphthene was obtained.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
6.77 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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